4-Bromo-7-hydroxyindan oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-hydroxyindan oxime is a chemical compound known for its potent spermicidal properties. It has been studied extensively for its ability to immobilize sperm and its relatively low toxicity compared to other spermicidal agents
Vorbereitungsmethoden
The synthesis of 4-Bromo-7-hydroxyindan oxime involves several steps. One common method includes the bromination of 7-hydroxyindan, followed by the conversion of the resulting bromo compound to its oxime derivative. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of hydroxylamine to form the oxime .
Analyse Chemischer Reaktionen
4-Bromo-7-hydroxyindan oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-hydroxyindan oxime has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-Bromo-7-hydroxyindan oxime exerts its spermicidal effects involves the chelation of essential metal ions in sperm cells, leading to immobilization and loss of viability . The compound targets specific pathways involved in sperm motility, disrupting their function and preventing fertilization.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-7-hydroxyindan oxime is unique due to its potent spermicidal activity and low toxicity. Similar compounds include:
Nonoxynol-9: A widely used spermicidal agent, but with higher toxicity and potential for irritation.
Salicylaldehyde derivatives: These compounds also exhibit spermicidal properties but are generally less effective than this compound.
Eigenschaften
Molekularformel |
C9H8BrNO2 |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
7-bromo-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2 |
InChI-Schlüssel |
BFCCIMYTKKPKND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NO)C2=C(C=CC(=C21)Br)O |
Synonyme |
4-bromo-7-hydroxyindan oxime S 75029 S-75029 S75029 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.